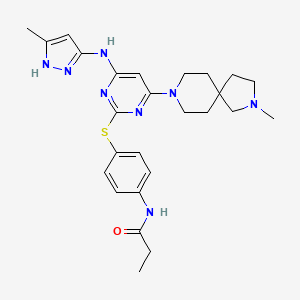

Aminopyrimidine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H34N8OS |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

N-[4-[4-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]propanamide |

InChI |

InChI=1S/C26H34N8OS/c1-4-24(35)27-19-5-7-20(8-6-19)36-25-29-21(28-22-15-18(2)31-32-22)16-23(30-25)34-13-10-26(11-14-34)9-12-33(3)17-26/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,27,35)(H2,28,29,30,31,32) |

InChI Key |

ODMCGDLIMBCHLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)N3CCC4(CCN(C4)C)CC3)NC5=NNC(=C5)C |

Origin of Product |

United States |

Synthetic Methodologies for Aminopyrimidine Derivatives

Established Synthetic Routes and Strategies

Condensation Reactions

Condensation reactions represent one of the most fundamental and widely employed methods for the synthesis of the pyrimidine (B1678525) core. These reactions typically involve the formation of the heterocyclic ring by combining a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative.

A classic and versatile approach is the reaction of β-dicarbonyl compounds with guanidine. This method allows for the straightforward synthesis of 2-aminopyrimidines with various substitution patterns at the 4-, 5-, and 6-positions of the pyrimidine ring. The reaction proceeds through the initial condensation of the guanidine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. The specific nature of the β-dicarbonyl compound, including the substituents on the carbonyl groups and the central methylene (B1212753) group, directly influences the substitution pattern of the final aminopyrimidine product.

Another significant condensation strategy involves the reaction of chalcones with guanidine hydrochloride. Chalcones, which are α,β-unsaturated ketones, react with guanidine in the presence of a base to yield substituted aminopyrimidines. This reaction is particularly useful for introducing aryl substituents at positions 4 and 6 of the pyrimidine ring. The synthesis of pyrimidine derivatives from chalcones can be carried out using both conventional heating and microwave-assisted methods, with the latter often providing better yields in shorter reaction times benthamdirect.com. For instance, a series of pyrimidine derivatives have been synthesized through the condensation of chalcones with guanidine hydrochloride in a basic medium, highlighting the efficiency of this approach benthamdirect.com.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| β-Dicarbonyl Compound | Guanidine | Basic | Substituted 2-Aminopyrimidine (B69317) | Varies | researchgate.net |

| Chalcone | Guanidine Hydrochloride | Basic, Conventional or Microwave Heating | 4,6-Disubstituted 2-Aminopyrimidine | Good to Excellent | benthamdirect.comnanobioletters.com |

| 1,3-Diynes | Guanidine | Cs2CO3, DMSO | Carbonyl 2-Aminopyrimidines | High | semanticscholar.org |

Cyclization Approaches

Cyclization reactions, particularly those involving intramolecular processes, provide a powerful tool for the synthesis of aminopyrimidine derivatives, including fused heterocyclic systems. A notable example is the intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization. This strategy is employed in the synthesis of polysubstituted aminopyrimidines, where a suitably functionalized precursor undergoes an intramolecular ring closure to form the pyrimidine ring or a fused ring system.

For instance, a route to 4,6-diamino-5-alkoxypyrimidines has been developed via a SNAr-alkylation-SNAr sequence starting from 4,6-dichloro-5-methoxypyrimidine (B156074) nih.gov. This method allows for regiochemical control in the synthesis of these compounds. The extension of this approach to alkylating agents bearing amino substituents can lead to intramolecular SNAr cyclization, resulting in the formation of fused pyrimidine systems nih.gov. The feasibility of such cyclizations is influenced by factors such as the length of the alkyl chain and the nature of the nucleophilic amino group.

| Starting Material | Reagent(s) | Key Step | Product | Reference |

| 6-chloro-5-hydroxy-4-aminopyrimidines | Aminoalkyl chlorides | Intramolecular SNAr cyclization | Fused pyrimidine derivatives | nih.gov |

| 4,6-dichloro-5-methoxypyrimidine | Amines, Alkylating agents | Sequential SNAr and intramolecular cyclization | 4,6-diamino-5-alkoxypyrimidines | nih.gov |

Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the functionalization of the pyrimidine core has significantly expanded the accessible chemical space of aminopyrimidine derivatives. The Sonogashira and Suzuki coupling reactions are particularly prominent in this regard.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base organic-chemistry.org. This reaction is instrumental in the synthesis of alkynyl-substituted aminopyrimidines. For example, the Sonogashira cross-coupling of 2,4-diamino-6-iodopyrimidine (B2689892) and 2-amino-4,6-dichloropyrimidine (B145751) has been effectively used to synthesize mono- and bis-alkynyl pyrimidine derivatives researchgate.net. The reaction conditions for Sonogashira coupling are generally mild, and the reaction tolerates a wide range of functional groups libretexts.org.

The Suzuki coupling reaction, which couples an organoboron compound with an aryl or vinyl halide or triflate, is a powerful method for the formation of C-C bonds. In the context of aminopyrimidine synthesis, the Suzuki coupling is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. A high-yielding synthesis of 6-aryl-2,4-diaminopyrimidines has been described via the palladium-catalyzed Suzuki cross-coupling of commercially available 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids researchgate.net. Microwave irradiation has also been successfully employed to accelerate Suzuki coupling reactions of dichloropyrimidines, leading to C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading semanticscholar.org.

| Halogenated Pyrimidine | Coupling Partner | Catalyst System | Product | Reference |

| 2,4-diamino-6-iodopyrimidine | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 6-Alkynyl-2,4-diaminopyrimidine | researchgate.net |

| 6-chloro-2,4-diaminopyrimidine | Aryl Boronic Acid | Pd(PPh3)4 | 6-Aryl-2,4-diaminopyrimidine | researchgate.net |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl Boronic Acid | Pd(PPh3)4 (Microwave) | C4-Substituted Pyrimidines | semanticscholar.org |

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules. Aminopyrimidines are valuable building blocks in MCRs for the construction of a wide variety of heterocyclic compounds, including fused pyrimidine derivatives.

The application of aminopyrimidines in MCRs can be broadly categorized into reactions that lead to cyclic, fused pyrimidine derivatives and those that result in acyclic substituted pyrimidines benthamdirect.comeurekaselect.comresearchgate.net. For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, affording fluorescent heterocyclic compounds in good yields and short reaction times mdpi.com.

Another notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of highly and unsymmetrically substituted pyrimidines with yields of up to 93% nih.gov. This sustainable approach utilizes readily available alcohols and liberates only hydrogen and water as byproducts nih.gov.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| 2-Aminopyridine (B139424) | Triethyl orthoformate | Primary Amine | Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidine | mdpi.com |

| Amidine | Alcohol 1 | Alcohol 2 (optional) | Iridium catalyst | Substituted Pyrimidine | nih.gov |

| Guanidine | Aldehyde | β-Dicarbonyl Compound | Microwave irradiation | 2-Amino-3,4-dihydropyrimidine | units.it |

Novel and Green Synthesis Techniques

Microwave Irradiation Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, improve product yields, and often enhance product purity compared to conventional heating methods. The synthesis of aminopyrimidine derivatives has greatly benefited from the application of microwave irradiation.

Microwave heating has been successfully applied to various reactions for aminopyrimidine synthesis, including condensation and multicomponent reactions. For instance, the Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds to produce 2-amino-3,4-dihydropyrimidines is significantly accelerated under microwave irradiation, with good yields and short reaction times units.it.

Furthermore, microwave-assisted synthesis has been employed for the one-pot synthesis of aminopyrimidine scaffolds. In one study, substituted aminopyrimidines were synthesized by the microwave-assisted condensation of chalcones and guanidine, with yields ranging from 33-56% nanobioletters.com. Another report details the synthesis of pyrimidine derivatives from chalcones and guanidine hydrochloride using both conventional and microwave-assisted methods, with the microwave approach proving to be superior in terms of reaction time and yield benthamdirect.com. The synthesis of pyrimido[4,5-b]quinoline derivatives has also been achieved in good yields using a straightforward microwave-assisted synthesis nih.gov.

| Reaction Type | Reactants | Conditions | Yield (%) | Reaction Time | Reference |

| Biginelli Condensation | Guanidine, Aldehyde, β-Dicarbonyl | Microwave, 120 °C, Alcohol | Good | Short | units.it |

| Condensation | Chalcone, Guanidine | Microwave | 33-56 | Not specified | nanobioletters.com |

| Condensation | Chalcone, Guanidine Hydrochloride | Microwave | Excellent | Short | benthamdirect.com |

| Cyclodehydration | N4–benzyl (B1604629)–N4–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde, Acetic acid | Microwave | Good | Not specified | nih.gov |

Solid-Phase Synthesis

Solid-phase synthesis (SPS) has emerged as a powerful technique for the construction of aminopyrimidine derivatives, offering advantages such as ease of purification and the potential for automation. This methodology involves the immobilization of a starting material onto a solid support, typically a resin, followed by sequential chemical transformations. The desired product is then cleaved from the resin in the final step.

One notable application of SPS in this context is the preparation of N-(pyrimidin-2-yl)amino acid amides. In this approach, various protected amino acids are first immobilized onto a Rink amide resin. Following deprotection, the resin-bound amino acids are reacted with 2-fluoropyrimidines. The final target compounds are obtained in good yields after cleavage from the solid support. This method provides a general route to N-aminosubstituted amino acid derivatives with a heterocyclic core, showcasing the utility of solid-phase chemistry in generating libraries of potential therapeutic agents.

The following table provides an overview of a solid-phase synthesis approach for N-(pyrimidin-2-yl)amino acid amides:

| Step | Description | Reagents/Conditions |

| 1. Immobilization | Attachment of a protected amino acid to a solid support. | Rink amide resin, protected amino acids |

| 2. Deprotection | Removal of the protecting group from the immobilized amino acid. | Standard deprotection protocols |

| 3. Reaction | Nucleophilic aromatic substitution with a 2-fluoropyrimidine. | 2-fluoropyrimidines |

| 4. Cleavage | Release of the final product from the solid support. | Cleavage cocktail (e.g., TFA) |

Ultrasound Irradiation in Synthesis

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has gained considerable traction as a green and efficient method for promoting chemical reactions. In the synthesis of aminopyrimidine derivatives, ultrasound has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.

A notable example is the ultrasound-assisted synthesis of 2-aminopyrimidine derivatives from guanidine hydrochloride and a β-diketone compound in the presence of a base like sodium carbonate (Na₂CO₃) nih.govmdpi.comnih.govrsc.org. This method offers several advantages, including a simple experimental setup, milder reaction conditions, and significantly shorter reaction times, often around 30 minutes nih.govmdpi.comnih.govrsc.org. The use of ultrasound facilitates the heterocyclization reaction, leading to the formation of the desired pyrimidine ring with high efficiency nih.govmdpi.comnih.govrsc.org.

The table below compares conventional and ultrasound-assisted synthesis of 2-aminopyrimidine derivatives, highlighting the benefits of the sonochemical approach nih.govrsc.org:

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | 5–8 hours | ~30 minutes |

| Temperature | ~100 °C | 60–70 °C |

| Energy Source | Thermal | Acoustic cavitation |

| Yields | Comparable | Often higher |

| Conditions | Harsher | Milder |

Structural Diversification Strategies

The therapeutic potential of aminopyrimidine derivatives can be fine-tuned through various structural modifications. These strategies aim to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule. Key approaches include introducing substituents to the pyrimidine core, modifying existing side chains, and fusing the pyrimidine ring with other heterocyclic systems to create more complex and rigid structures.

Substitutions at the Pyrimidine Core

Introducing a variety of substituents at different positions of the pyrimidine ring is a fundamental strategy for structural diversification. This allows for the modulation of the electronic and steric properties of the molecule, which can significantly impact its biological activity.

A common precursor for such modifications is 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. For instance, reaction with various amines in the presence of a base like triethylamine (B128534) can yield a library of 4,6-disubstituted 2-aminopyrimidine derivatives nih.govbrieflands.com. This approach has been successfully employed to synthesize compounds with diverse substituents, including different anilines and piperazine (B1678402) moieties, which have been evaluated for their biological activities nih.gov.

Furthermore, direct synthesis methods allow for the introduction of substituents at the 5- and 6-positions of the 2-aminopyrimidine core in a single step. This can be achieved through the microwave-assisted condensation of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base mdpi.com. This solvent-free method provides rapid access to a range of 5- and 6-substituted 2-aminopyrimidines mdpi.com.

The following table illustrates the synthesis of substituted 2-aminopyrimidine derivatives:

| Precursor | Reagents | Position(s) Substituted | Resulting Derivative |

| 2-amino-4,6-dichloropyrimidine | Various amines, triethylamine | 4 and 6 | 4,6-disubstituted-2-aminopyrimidines nih.govbrieflands.com |

| β-ketoester/β-aldehydoester | Guanidine hydrochloride, K₂CO₃ | 5 and 6 | 5,6-disubstituted-2-aminopyrimidines mdpi.com |

Modifications of Side Chains

Modification of the side chains attached to the aminopyrimidine core is a crucial strategy for optimizing the pharmacological properties of these compounds. The nature, length, and functionality of the side chains can influence factors such as binding affinity to biological targets, solubility, and metabolic stability.

For instance, in a series of 2-aminopyrimidine derivatives, the introduction of an aliphatic hydrophobic chain as a side chain was explored to enhance hydrophobic interactions at the binding sites of target proteins researchgate.net. The replacement of existing fragments with moieties like benzyl and 2-chlorobenzyl was also investigated to study their effect on binding affinity, with halogenated benzyl groups often leading to improved inhibitory activity researchgate.net.

The length of an alkoxy side chain has also been shown to be important for biological activity. In one study, it was observed that aminopyrimidine derivatives with a butoxy or octyloxy substituent at the C-4 position of a phenyl ring side chain exhibited inhibitory activity, whereas a methoxy (B1213986) substituent at the same position resulted in an inactive compound mdpi.com. This highlights the significance of side chain length in modulating biological response mdpi.com.

The table below summarizes examples of side chain modifications and their rationale:

| Core Structure | Side Chain Modification | Rationale for Modification |

| Aminopyrimidine | Introduction of aryl bromo ethylidene | Improve hydrophobic interactions researchgate.net |

| Aminopyrimidine | Replacement of isopropyl with benzyl/2-chlorobenzyl | Study the effect on binding affinity researchgate.net |

| 4-(phenylamino)-2-aminopyrimidine | Variation of alkoxy chain length (methoxy, butoxy, octyloxy) | Investigate the impact of chain length on activity mdpi.com |

Fusion with Other Heterocyclic Systems

Fusing the pyrimidine ring with other heterocyclic systems is a powerful strategy to create novel, rigid, and structurally diverse scaffolds. These fused systems often exhibit unique biological properties that are distinct from their monocyclic counterparts. The fusion of a pyrimidine moiety with various heterocycles can lead to compounds with enhanced therapeutic potential researchgate.net.

A variety of fused pyrimidine systems have been synthesized, including:

Triazolo[4,3-a]pyrimidines : These can be synthesized from 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile by reaction with benzoic acid derivatives in the presence of phosphorus oxychloride (POCl₃) acs.org.

Pyrido[2,3-d]pyrimidines : These fused systems are also accessible through multi-step synthetic routes starting from substituted pyrimidines acs.org.

Pyrimido[4,5-d]pyrimidines : These represent another class of fused pyrimidines that have been synthesized and evaluated for their biological activities acs.org.

Pteridines : These are formed by the fusion of a pyrimidine ring with a pyrazine (B50134) ring and are important in various biological processes researchgate.net. Their synthesis can be achieved through the cyclocondensation of 5,6-diaminouracils with appropriate precursors researchgate.net.

Thiazolo[3,2-a]pyrimidines : These can be prepared by reacting pyrimidine-2-thiones with alkynyl esters.

Pyrazolo[1,5-a]pyrimidines : These are synthesized via the cyclocondensation of β-enaminones with 3-aminopyrazoles.

The synthesis of these fused systems often involves the construction of a substituted pyrimidine core followed by a cyclization reaction to form the additional heterocyclic ring acs.org.

The following table provides examples of fused heterocyclic systems derived from aminopyrimidines:

| Fused Heterocyclic System | Synthetic Precursors |

| Triazolo[4,3-a]pyrimidine | 2-Hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, Benzoic acid derivative, POCl₃ acs.org |

| Pteridine | 5,6-Diaminouracil, α-dicarbonyl compound researchgate.net |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thione, Alkynyl ester |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminone, 3-Aminopyrazole |

Antineoplastic and Anticancer Activities

Aminopyrimidine derivatives have emerged as a significant class of heterocyclic compounds in oncology research, demonstrating a wide array of biological activities. uniroma1.it Their structural similarity to the purine (B94841) scaffold of ATP allows them to function as competitive inhibitors for a multitude of protein kinases, which are often deregulated in cancer. uniroma1.itresearchgate.net This inhibitory action disrupts key cellular signaling pathways, leading to anticancer effects such as the inhibition of cell proliferation and the induction of cell cycle arrest. uniroma1.it

Inhibition of Protein Kinases

The primary mechanism through which aminopyrimidine derivatives exert their antineoplastic effects is the inhibition of protein kinases. These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Aminopyrimidine compounds have been designed and synthesized to target both receptor tyrosine kinases and serine/threonine kinases.

Aminopyrimidine derivative 1 has shown potent inhibitory activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.

AXL: A novel series of aminopyrimidinylisoindoline derivatives were developed as AXL kinase inhibitors. One promising compound, 1u , demonstrated exceptionally potent inhibition of AXL kinase with an IC50 value of less than 0.00050 µM. nih.gov This compound also effectively inhibited other members of the TAM (Tyro3, AXL, Mer) family, with IC50 values of 0.025 µM and 0.050 µM for MER and TYRO3, respectively. nih.gov

c-Met: The c-Met kinase, a receptor for Hepatocyte Growth Factor (HGF), is a key target in cancer therapy due to its role in tumor growth and invasion. researchgate.net Certain 2-aminopyridine derivatives, a class closely related to aminopyrimidines, have been reported as effective c-Met kinase inhibitors. researchgate.net

EGFR: Several aminopyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to standard therapies. researchgate.net For instance, the 2-aminopyrimidine derivative A5 was designed to overcome the EGFRC797S mutation, a common mechanism of resistance to third-generation EGFR inhibitors. researchgate.net

VEGFR: Vascular Endothelial Growth Factor Receptors are critical for angiogenesis. Aminopyrimidine derivatives have been identified that inhibit VEGFR, contributing to their anti-tumor activity. uniroma1.it

PDGFR: The Platelet-Derived Growth Factor Receptor is another important target in cancer therapy. The aminopyrimidine tyrosine kinase inhibitor AMN107 was found to be as potent as imatinib (B729) in inhibiting the FIP1L1-PDGFR-alpha fusion kinase, with an IC50 of 0.20 nM for inhibiting the proliferation of cells expressing this fusion protein. mdpi.com

FGFR4: A series of 2-aminopyrimidine derivatives were specifically designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). scispace.com The lead compound, 2n , potently inhibited FGFR4 enzymatic activity with an IC50 value of 2.6 nM and showed high selectivity over other FGFR family members. scispace.com

ROS1 and ALK: Dual inhibition of ROS1 and Anaplastic Lymphoma Kinase (ALK) is a valuable strategy in certain cancers. The 2,4-diarylaminopyrimidine analogue F-1 was effective against both wild-type and mutated forms of ALK and ROS1, with IC50 values of 2.1 nM for ALKWT and 2.3 nM for ROS1WT. nih.gov It also potently inhibited the clinically resistant ALKG1202R mutant with an IC50 of 3.9 nM. nih.gov Another derivative, C01 , also showed remarkable dual inhibitory activity against resistant mutants. frontiersin.org

| Target Kinase | Specific Derivative | IC50 (nM) |

| AXL | 1u | <0.5 nih.gov |

| MER | 1u | 25 nih.gov |

| TYRO3 | 1u | 50 nih.gov |

| PDGFR-α | AMN107 | 0.20 mdpi.com |

| FGFR4 | 2n | 2.6 scispace.com |

| ALK (wild-type) | F-1 | 2.1 nih.gov |

| ALK (L1196M mutant) | F-1 | 1.3 nih.gov |

| ALK (G1202R mutant) | F-1 | 3.9 nih.gov |

| ROS1 (wild-type) | F-1 | 2.3 nih.gov |

In addition to RTKs, aminopyrimidine derivatives have been shown to inhibit various cytosolic serine/threonine kinases that are central to cancer cell survival and proliferation.

Akt: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. A 4-aminopyrimidine (B60600) analog, M2698 , was developed as a potent dual inhibitor of p70S6K and Akt, with an IC50 of 1 nM for both Akt1 and Akt3. researchgate.net Another study identified a promising candidate (compound 37 ) with single-digit nanomolar inhibition of both p70S6K and Akt. nih.gov

AURKA/B: Aurora kinases are essential for mitotic progression. Various aminopyrimidine derivatives have demonstrated inhibitory activity against Aurora kinase A (AURKA). uniroma1.it

PLK1: Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly mitosis. nih.gov Inhibition of PLK1 by aminopyrimidine derivatives can lead to mitotic arrest and cell death. nih.gov A novel aminopyrimidine-2,4-dione, compound 7 , was identified as a potent dual inhibitor of BRD4 and PLK1, with an IC50 of 0.02 µM for PLK1. nih.gov

IKKε and TBK1: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are involved in innate immunity and inflammatory pathways that can be co-opted by cancer cells. Certain pyrimidine-based compounds are known to potently inhibit these kinases.

Understudied Kinases: A library of aminopyrimidine analogs has been profiled against a panel of understudied kinases, many of which are implicated in neurodegeneration but also have roles in cancer. These include AAK1, BMP2K, DRAK1/2, MARK1/2/3/4, MLK1/3, and NUAK1.

ERK1/2: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in cancer. While specific data for "this compound" is limited, the development of ERK1/2 inhibitors is an active area of research, with some compounds exhibiting dual mechanisms of action by inhibiting both the catalytic activity and the activating phosphorylation of ERK1/2. aacrjournals.org

| Target Kinase | Specific Derivative | IC50 (nM) |

| Akt1 | M2698 | 1 researchgate.net |

| Akt3 | M2698 | 1 researchgate.net |

| PLK1 | Compound 7 | 20 nih.gov |

| PLK1 | Compound 4 | 94 nih.gov |

| IKK-2 | Compound 17 | 1300 nih.gov |

Cellular Pathway Modulation in Cancer

By inhibiting key protein kinases, aminopyrimidine derivatives modulate critical cellular pathways involved in cancer progression, leading to the suppression of the cancer phenotype.

A direct consequence of the kinase inhibition by aminopyrimidine derivatives is the suppression of cancer cell proliferation. This has been demonstrated across a variety of cancer cell lines.

The AXL kinase inhibitor 1u showed potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line with a GI50 of 0.10 µM. nih.gov

The selective FGFR4 inhibitor 2n effectively suppressed the proliferation of breast cancer cells that harbor dysregulated FGFR4 signaling, with an IC50 value of 0.38 µM. scispace.com

The dual ALK/ROS1 inhibitor F-1 exhibited significant cytotoxicity against ALK-addicted Karpas299 and H2228 cells, as well as ROS1-positive HCC78 cells, with IC50 values ranging from 10 nM to 43 nM. nih.gov

The EGFRC797S inhibitor A5 showed significant anti-proliferative activity against the corresponding resistant cell line. researchgate.net

| Cell Line | Cancer Type | Specific Derivative | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 1u | 0.10 nih.gov |

| Breast Cancer (FGFR4 dysregulated) | Breast Cancer | 2n | 0.38 scispace.com |

| Karpas299 (ALK-positive) | Anaplastic Large-Cell Lymphoma | F-1 | 0.01 - 0.043 nih.gov |

| H2228 (ALK-positive) | Non-Small Cell Lung Cancer | F-1 | 0.01 - 0.043 nih.gov |

| HCC78 (ROS1-positive) | Non-Small Cell Lung Cancer | F-1 | 0.01 - 0.043 nih.gov |

| MCF-7 | Breast Cancer | Compound 4d | 39.0 researchgate.net |

| MDA-MB-231 | Breast Cancer | Compound 4d | 35.1 researchgate.net |

In addition to inhibiting proliferation, certain aminopyrimidine derivatives can induce cell cycle arrest, preventing cancer cells from completing the division process and often leading to apoptosis.

The inhibition of kinases like PLK1, which are crucial for mitosis, is a key mechanism for this effect. nih.gov For example, compound 7 , a dual BRD4/PLK1 inhibitor, was found to halt cell growth at the G2/M phase of the cell cycle. nih.gov Similarly, the EGFR inhibitor A5 arrested the KC-0116 cell line at the G2/M phase. researchgate.net The induction of G2/M arrest is a common mechanism for various anticancer agents, as it targets cells during the critical phase of mitosis, often leading to mitotic catastrophe and apoptosis in cancer cells with compromised checkpoint controls. frontiersin.orgmdpi.com

Antimicrobial Activities

The aminopyrimidine scaffold is a key component in many compounds exhibiting a broad range of pharmacological activities, including antimicrobial effects. rjptonline.orgnih.gov Due to rising antimicrobial resistance, there is a significant need for new antibacterial agents, and pyrimidine derivatives represent a promising class of molecules. nanobioletters.comfrontiersin.org

Antibacterial Efficacy

Aminopyrimidine derivatives have demonstrated efficacy against a spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. researchgate.net

Several aminopyrimidine derivatives have shown significant activity against Gram-positive bacteria. rsc.org This includes problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov

One study reported a thiophenyl-pyrimidine derivative that was effective against Gram-positive strains, showing higher potency against MRSA and vancomycin-resistant Enterococci (VREs) than vancomycin (B549263) and methicillin. rsc.org

A novel pleuromutilin (B8085454) derivative, EDT, which contains a pyrimidine moiety, exhibited potent activity against clinically isolated MRSA with minimum inhibitory concentrations (MICs) ranging from 0.0313–0.125 μg/mL. nih.gov

In another study, a series of pyrimidine analogues demonstrated potent antibacterial activity against both methicillin-susceptible (S. aureus) and MRSA strains. acs.org

Various synthesized pyrimidine derivatives have also shown inhibitory activity against Bacillus subtilis. nih.govnih.gov

| Bacterial Strain | Observed Activity | Reference Compound/Class |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Potent antibacterial activity, bactericidal effect rsc.orgnih.govpharmjournal.ru | Thiophenyl-pyrimidine derivative, EDT (pleuromutilin derivative) |

| Bacillus subtilis | Good antibacterial activity nih.govnih.gov | Various synthesized pyrimidine derivatives |

| Vancomycin-resistant Enterococci (VRE) | Higher potency than vancomycin rsc.org | Thiophenyl-pyrimidine derivative |

The efficacy of aminopyrimidine derivatives extends to Gram-negative bacteria as well, although the activity can vary depending on the specific chemical structure. nih.gov

Studies have shown that certain pyrimidine derivatives exhibit moderate to good antibacterial activity against Escherichia coli. rjptonline.orgnih.govnih.gov

One compound, a 4-pyridyl quinazolone derivative, demonstrated strong antibacterial potency against E. coli and Pseudomonas aeruginosa with low MIC values. mdpi.com

However, other studies have found that some pyrimidine analogues have little to no activity against E. coli or P. aeruginosa, highlighting the structural dependency of the antibacterial action. acs.org The biosynthesis of pyrimidines is a known regulatory factor in P. aeruginosa. nih.govmdpi.com

Biofilm Modulation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial treatments. The ability to modulate biofilm formation is a promising strategy to combat persistent infections. Certain 2-aminopyrimidine (2-AP) derivatives have been investigated for their capacity to interfere with this process.

Research has shown that several substituted 2-aminopyrimidine derivatives can modulate bacterial biofilm formation, with a more pronounced activity against Gram-positive strains compared to Gram-negative ones. nih.gov For instance, in a screening against various bacterial strains, some 2-AP analogues demonstrated significant inhibition of biofilm formation. Dose-response studies were conducted on promising compounds to determine their half-maximal inhibitory concentrations (IC50).

| Compound | Target Organism | IC50 (µM) |

| Compound 10 | P. aeruginosa | 200 |

| MSSA | 128 | |

| MRSA | 84 |

Data sourced from a study on 2-aminopyrimidine analogues as biofilm modulators. nih.gov

It was also noted that 2-aminopyrimidine by itself did not show any significant biofilm inhibition activity at a concentration of 200 µM. nih.gov Additionally, some 2-aminopyrimidine derivatives were found to suppress the resistance of Methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics, highlighting their potential as adjunctive therapeutic agents. nih.govrsc.org

The mechanism by which these compounds exert their anti-biofilm activity is thought to be distinct from that of the well-studied 2-aminoimidazole (2-AI) class of biofilm modulators, as the tested 2-aminopyrimidine analogues were designed to not cleave in vivo to the corresponding 2-aminoimidazole derivative. nih.gov

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyrimidine derivatives have been a focal point of such research efforts. Various studies have demonstrated the in vitro antifungal activity of novel aminopyrimidine derivatives against a range of phytopathogenic and human pathogenic fungi.

One study evaluated a series of pyrimidine derivatives containing an amide moiety against several pathogenic fungi. nih.gov The results indicated that some of these compounds exhibited significant inhibition rates. For example, compounds 5f and 5o showed 100% inhibition against Phomopsis sp. at a concentration of 50 µg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov

| Compound | B. dothidea (% inhibition) | Phomopsis sp. (% inhibition) | B. cinereal (% inhibition) |

| 5i | 82.1 | - | 79.6 |

| 5l | 81.1 | - | 80.4 |

| 5n | 84.1 | 91.8 | 79.7 |

| 5o | 88.5 | 100.0 | 84.7 |

| Pyrimethanil | 84.4 | 85.1 | 82.8 |

Data represents the inhibition rate at a concentration of 50 µg/ml. nih.gov

Further testing determined the EC50 values (the concentration that causes 50% of the maximum effect) for the most promising compounds against Phomopsis sp.

| Compound | EC50 (µg/ml) against Phomopsis sp. |

| 5f | 15.1 |

| 5o | 10.5 |

| 5p | 19.6 |

| Pyrimethanil | 32.1 |

Data sourced from a study on pyrimidine derivatives with an amide moiety. nih.gov

Another study synthesized three series of new pyrimidine derivatives and evaluated their in vitro antifungal activities against fourteen phytopathogenic fungi. mdpi.comresearchgate.net The results showed that most of the synthesized compounds possessed fungicidal activities, with some being more potent than the control fungicides. mdpi.comresearchgate.net

Antiparasitic Efficacy

Parasitic diseases, such as malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide. The development of resistance to existing drugs is a major challenge, driving the search for new antiparasitic agents. Aminopyrimidine derivatives have shown promise in this area. nih.gov

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health problem. Aminopyrimidine derivatives have been investigated as potential antimalarial agents, with some acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism of the parasite. chemrj.org

A series of 2-aminopyrimidine based 4-aminoquinolines were synthesized and showed potent in vitro anti-plasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov One compound, in particular, demonstrated an IC50 value of 3.6 nM against the CQR strain, which was 56-fold lower than that of chloroquine. nih.gov

Another study focused on novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as P. falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. nih.gov The synthesized compounds were tested in vitro against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov

| Compound | IC50 (µg/ml) - 3D7 strain | IC50 (µg/ml) - Dd2 strain |

| 3d | Significant Activity | Significant Activity |

| 3e | Significant Activity | Significant Activity |

| 3f | Most Potent | Most Potent |

| 3h | Significant Activity | Significant Activity |

IC50 values ranged from 5.26–106.76 µg/ml for the 3D7 strain and 4.71 to 112.98 µg/ml for the Dd2 strain. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research into new treatments has explored the potential of aminopyrimidine derivatives. One study synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives and evaluated their activity against Leishmania amazonensis. acs.orgnih.gov

Among the synthesized compounds, an imidazo-pyrimidine derivative, compound 24, was found to be particularly effective against the amastigote form of the parasite, which is the stage responsible for human disease. acs.orgnih.gov

| Compound | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes |

| Compound 24 | 8.41 | 6.63 |

| Miltefosine (B1683995) (Reference Drug) | 15.05 | 12.52 |

Data sourced from a study on imidazo[1,2-a]pyrimidine derivatives against L. amazonensis. acs.orgnih.gov

This particular derivative was found to be approximately twice as active as the reference drug miltefosine against the amastigote stage. acs.org

Trypanosomiasis, including Human African Trypanosomiasis (sleeping sickness) and Chagas disease, is caused by protozoan parasites of the genus Trypanosoma. The search for new, more effective, and less toxic drugs is a priority.

A series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense. nih.gov One derivative, 4-phenyl-6-(pyridin-3-yl)pyrimidine, exhibited an IC50 value of 4.8 µM with negligible toxicity towards mammalian L6 cells. nih.gov The introduction of a 2-amino group to the pyrimidine core in a related series of compounds led to enhanced antitrypanosomal activity. nih.gov

| Compound | Antitrypanosomal IC50 (µM) |

| 4-phenyl-6-(pyridin-3-yl)pyrimidine | 4.8 |

| 2-methoxyphenyl analogue | 19.6 |

| 2-bromophenyl analogue | 13.5 |

| 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine | 13.8 |

| 2-methoxyphenyl substituted 2-aminopyrimidine | 0.38 |

Data sourced from a study on 4-phenyl-6-(pyridin-3-yl)pyrimidines. nih.gov

Another study prepared novel 2-aminopyrimidine derivatives and tested their in vitro activities against Trypanosoma brucei rhodesiense. researchgate.net Some of these compounds exhibited good antitrypanosomal activity. researchgate.net

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Some pyrimidine analogues have already been approved as anti-inflammatory drugs for clinical use. nih.gov

The anti-inflammatory mechanism of pyrimidine-based agents is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins (B1171923). nih.gov

A study investigated the in vitro anti-inflammatory activity of newly synthesized pyrimidine and pyrimidopyrimidine derivatives using a membrane stabilization or anti-hemolytic activity assay. nih.gov Several compounds demonstrated strong anti-hemolytic and antioxidant effects. nih.gov

Another study evaluated pyrimidine derivatives as selective COX-2 inhibitors. mdpi.com Among the tested compounds, two derivatives, L1 and L2, showed high selectivity towards COX-2, comparable to the known drug meloxicam (B1676189). mdpi.com These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth and reduced levels of reactive oxygen species (ROS), indicating antioxidant properties. mdpi.com

Modulation of Inflammatory Mediators

Aminopyrimidine derivatives have demonstrated significant potential in modulating a variety of key inflammatory mediators. In preclinical studies, these compounds have been shown to inhibit the production and activity of several pro-inflammatory cytokines, chemokines, and other signaling molecules that are crucial in the inflammatory cascade.

Specifically, certain 2-arylaminopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory effects. One notable compound, referred to as A8, exhibited potent inhibitory effects on the inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human bronchial epithelial cells. nih.govacs.org At a concentration of 5 μM, compound A8 achieved high inhibition rates for both IL-6 and IL-8. nih.govacs.org This activity is linked to the repression of the NF-κB signaling pathway, a central regulator of inflammation. nih.govacs.org

Furthermore, other series of pyrimidine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation. nih.gov Certain pyrimidine derivatives, designated as L1 and L2, have shown high selectivity in inhibiting COX-2, with their performance being comparable to or even outperforming established anti-inflammatory drugs like meloxicam and piroxicam (B610120) in preclinical tests. nih.govmdpi.com

The inhibition of nitric oxide (NO) production is another important anti-inflammatory mechanism of aminopyrimidine derivatives. For instance, in a study of amino derivatives of diaryl substituted pyrimidines, several compounds were identified that could inhibit the synthesis of both nitric oxide and IL-6 in lipopolysaccharide (LPS)-stimulated primary murine macrophages. nih.gov

Below is an interactive data table summarizing the inhibitory activity of selected aminopyrimidine derivatives on various inflammatory mediators.

| Compound | Target | System/Cell Line | Activity |

| A8 | IL-6 | Human Bronchial Epithelial Cells | 83% inhibition at 5 µM nih.govacs.org |

| A8 | IL-8 | Human Bronchial Epithelial Cells | 85% inhibition at 5 µM nih.govacs.org |

| L1 & L2 | COX-2 | In vitro enzyme assay | High selectivity, comparable to meloxicam nih.govmdpi.com |

| Compound 6e | IL-6 & NO | LPS-stimulated murine macrophages | Micromolar inhibition nih.gov |

Inhibition of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of aminopyrimidine derivatives are underpinned by their ability to inhibit key intracellular signaling pathways that regulate the inflammatory response. A crucial pathway targeted by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway.

In addition to the MAPK pathway, aminopyrimidine derivatives have also been shown to inhibit other critical inflammatory signaling pathways. For instance, the aforementioned compound A8 also represses the activation of the NF-κB signaling pathway by blocking the phosphorylation of p65. nih.govacs.org

A (thiophen-3-yl)aminopyrimidine derivative, designated as 36c, has been identified as a potent inhibitor of ERK1/2, the terminal kinases in the MAPK cascade. nih.gov This compound demonstrated powerful inhibitory activities with IC₅₀ values in the nanomolar range for both ERK1 and ERK2. nih.gov By directly inhibiting ERK1/2, compound 36c can block the phosphorylation of their downstream substrates, thereby disrupting the signaling cascade that promotes inflammation and cell proliferation. nih.gov

The table below provides a summary of the inhibitory activities of specific aminopyrimidine derivatives on key inflammatory signaling pathways.

| Compound | Pathway | Target | Activity |

| A8 | MAPK | Phosphorylation of p-38 | Strong blockage nih.govacs.org |

| A8 | NF-κB | Phosphorylation of p-65 | Strong blockage nih.govacs.org |

| 36c | MAPK | ERK1 | IC₅₀ = 0.11 nM nih.gov |

| 36c | MAPK | ERK2 | IC₅₀ = 0.08 nM nih.gov |

Preclinical Models of Inflammation

The therapeutic potential of aminopyrimidine derivatives as anti-inflammatory agents has been further validated in preclinical animal models of inflammation. A significant area of investigation has been their efficacy in models of acute lung injury (ALI), a severe inflammatory condition of the lungs. nih.govacs.orgnih.gov

In a lipopolysaccharide (LPS)-induced ALI mouse model, which mimics the inflammatory response seen in bacterial infections, certain amino derivatives of diaryl substituted pyrimidines have demonstrated protective effects. nih.gov One such compound, 6e, was shown to have protective activity comparable to the potent corticosteroid dexamethasone, as evidenced by biochemical, cytological, and morphological markers of lung injury. nih.gov An important finding was that, unlike dexamethasone, these compounds did not appear to cause immunosuppression. nih.gov

Similarly, the 2-arylaminopyrimidine derivative A8 has also been evaluated in a mouse model of ALI. nih.govacs.org The results from these animal experiments indicated that A8 plays both a protective and a therapeutic role in ALI, further supporting its potential as a treatment for this condition. nih.govacs.org

These preclinical models are crucial for understanding the in vivo efficacy of aminopyrimidine derivatives and for providing the basis for their further development as therapeutic agents for inflammatory diseases. The use of models such as LPS-induced ALI allows for the assessment of the compounds' ability to mitigate complex inflammatory processes in a living organism. biocytogen.com

Other Pharmacological Activities (Preclinical)

Adenosine (B11128) Receptor Antagonism (A1, A2A)

Beyond their anti-inflammatory properties, aminopyrimidine derivatives have been investigated for their activity as antagonists of adenosine receptors, specifically the A₁ and A₂A subtypes. nih.govnih.gov These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for several diseases, including neurodegenerative disorders like Parkinson's disease. nih.govwikipedia.org

A series of 2-aminopyrimidine derivatives have been synthesized and screened for their potential as dual antagonists of A₁ and A₂A adenosine receptors. nih.gov One compound, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (referred to as 8m), was identified as having high affinities for both receptors, with Kᵢ values in the nanomolar range. nih.govnih.gov

The in vivo efficacy of these compounds has also been demonstrated. For instance, compounds 8k and 8m were shown to attenuate haloperidol-induced catalepsy in rats, a preclinical model used to assess potential treatments for Parkinson's disease. nih.gov This suggests that these aminopyrimidine-based adenosine receptor antagonists can cross the blood-brain barrier and exert their effects in the central nervous system.

The table below summarizes the binding affinities of a representative aminopyrimidine derivative for adenosine A₁ and A₂A receptors.

| Compound | Receptor | Binding Affinity (Kᵢ) |

| 8m | Adenosine A₁ | 9.54 nM nih.govnih.gov |

| 8m | Adenosine A₂A | 6.34 nM nih.govnih.gov |

Enzyme Inhibitory Activities

Aminopyrimidine derivatives have also been shown to possess inhibitory activity against various enzymes, including β-Glucuronidase and 5-Lipoxygenase. The inhibition of these enzymes has therapeutic implications for a range of conditions.

β-Glucuronidase Inhibition:

Increased activity of β-glucuronidase is associated with several pathological conditions, including certain types of cancer and urinary tract infections. mdpi.comnih.gov Consequently, the discovery of potent inhibitors of this enzyme is an active area of research. A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. mdpi.comnih.gov One compound, designated as 24 , demonstrated excellent activity with an IC₅₀ value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.comnih.govresearchgate.netsemanticscholar.org

5-Lipoxygenase Inhibition:

The 5-Lipoxygenase (5-LOX) enzyme is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX is a recognized strategy for the treatment of inflammatory diseases. While specific data for "this compound" on 5-LOX is not detailed in the provided context, the broader class of pyrimidine derivatives has been explored for this activity.

The following table presents the inhibitory activity of a notable aminopyrimidine derivative against β-Glucuronidase.

| Compound | Enzyme | Inhibitory Activity (IC₅₀) |

| 24 | β-Glucuronidase | 2.8 ± 0.10 µM mdpi.comnih.gov |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM mdpi.comnih.gov |

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. ijpsonline.com For example, certain pyrimidine derivatives, L1 and L2, have been shown to reduce the levels of reactive oxygen species (ROS) in an inflammatory cell model, confirming their antioxidant properties. nih.govmdpi.com

In another study, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated for their antioxidant activity using nitric oxide and hydrogen peroxide free radical scavenging methods. ijpsonline.com Specific compounds from this series demonstrated potent antioxidant activity, which was attributed to the presence of certain chemical substituents. ijpsonline.com The antioxidant activity of these compounds is considered a valuable associated property that can complement their other pharmacological effects. ijpsonline.com

Preclinical Biological Evaluation of Aminopyrimidine Derivatives

Effects on Neurological Processes (e.g., Potassium Channel Blockade)

Aminopyrimidine derivatives have been identified as potent modulators of neurological processes, primarily through their action as blockers of voltage-gated potassium (Kv) channels. This blockade has significant implications for neuronal excitability and synaptic transmission. The primary mechanism of action for these compounds is the dose-dependent inhibition of Kv channels, particularly the fast voltage-gated potassium channels. nih.gov

One of the most extensively studied aminopyrimidine derivatives, 3,4-diaminopyridine (B372788) (3,4-DAP), demonstrates a significant ability to block these channels. nih.govnih.gov This action prolongs the depolarization phase of the nerve action potential. The extended depolarization increases the open time of voltage-gated calcium channels, leading to a greater influx of calcium into the presynaptic terminal. This cascade of events ultimately enhances the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction. frontiersin.org

Research has shown that 3,4-DAP exhibits a dual-affinity antagonist effect on the predominant presynaptic Kv channel subtypes found at the mammalian neuromuscular junction, namely Kv3.3 and Kv3.4. nih.gov A high-affinity partial antagonist effect is observed at low micromolar concentrations, in addition to a well-established low-affinity antagonist activity at higher concentrations. nih.govnih.gov This nuanced interaction with potassium channels underscores the compound's potent effect on neurotransmission.

The therapeutic concentrations of 3,4-DAP are predicted to be in the low micromolar range, and it has been shown to have significant effects on potassium channels in squid giant axons at these concentrations. nih.gov The blockade of Kv channels by 3,4-DAP leads to a dose-dependent broadening of the presynaptic action potential waveform. nih.govnih.govmedchemexpress.com This effect has been directly observed using voltage-sensitive fluorescent dyes. nih.gov

In comparative studies with another aminopyrimidine derivative, 4-aminopyridine (B3432731) (4-AP), it has been noted that while 3,4-DAP is a more potent antagonist of potassium channels, 4-AP more readily crosses the blood-brain barrier. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of 3,4-diaminopyridine on different voltage-gated potassium channels.

| Compound | Channel Subtype | IC50 (High-Affinity) | IC50 (Low-Affinity) |

| 3,4-Diaminopyridine | Kv3.3 | 2.5 µM | 151 µM |

| 3,4-Diaminopyridine | Kv3.4 | 10.3 µM | 231 µM |

The following table details the effects of 3,4-diaminopyridine on neurotransmission at the neuromuscular junction.

| Concentration of 3,4-DAP | Effect on Kv3.3 & Kv3.4 Currents | Effect on Endplate Potential (EPP) Amplitude |

| 1.5 µM | ~10% reduction | - |

| 100 µM | - | ~12.3-fold increase |

Molecular Mechanisms of Action and Target Engagement

Elucidation of Molecular Targets

The efficacy of aminopyrimidine derivatives is rooted in their ability to bind with high affinity to specific molecular targets, including enzymes and cell surface receptors, thereby modulating their function.

The aminopyrimidine scaffold serves as a privileged structure for designing inhibitors against various enzymes.

Dihydrofolate Reductase (DHFR): Certain aminopyrimidine derivatives, particularly those with a 2,4-diamino substitution, are potent inhibitors of dihydrofolate reductase nih.govnih.gov. This enzyme is critical for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell division nih.gov. These compounds act as antifolates, mimicking the structure of folic acid to competitively bind to the active site of DHFR nih.govmdpi.com.

N-Myristoyltransferase (NMT): N-Myristoyltransferase is an enzyme that attaches a myristoyl group to the N-terminal glycine of many signaling proteins, a modification essential for their membrane localization and function researchgate.net. Inhibition of NMT is a promising therapeutic strategy, particularly in oncology and for infectious diseases researchgate.netnih.gov. While various potent NMT inhibitors have been developed, the specific role of aminopyrimidine derivatives as NMT inhibitors is not extensively documented in the reviewed literature nih.govnih.gov.

Specific Kinases: Protein kinases are one of the most significant targets for aminopyrimidine derivatives nih.govmdpi.comyoutube.com. The aminopyrimidine core can act as a bioisostere for the purine (B94841) scaffold of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity nih.gov. This inhibition can halt the phosphorylation cascades that drive cell growth and proliferation. Derivatives have shown potent, often nanomolar, activity against a multitude of kinases involved in oncogenesis researchgate.net. For instance, anilinopyrimidine and 2-aminopyrimidine (B69317) derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2, as well as highly selective inhibitors of FLT3 kinase, respectively wikipedia.orgnih.gov.

| Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Anilinopyrimidine | c-Met | Nanomolar range | nih.gov |

| Anilinopyrimidine | VEGFR-2 | Nanomolar range | nih.gov |

| 2-Aminopyrimidine | FLT3-WT | 56.6 nM | wikipedia.org |

| 2-Aminopyrimidine | FLT3-D835Y | 77.89 nM | wikipedia.org |

| Pyrrolo-pyrimidine (RK-20449) | HCK | Sub-nanomolar range | patsnap.com |

| 4-Aminopyrimidine (B60600) (AZ23) | TRKA | 2 nM | researchgate.net |

| 4-Aminopyrimidine (AZ23) | TRKB | 8 nM | researchgate.net |

Other Enzymes: Beyond kinases and DHFR, aminopyrimidine derivatives have been shown to inhibit other enzymes. For example, a series of 2-aminopyrimidine derivatives were evaluated as inhibitors of β-glucuronidase, an enzyme linked to certain pathological conditions like colon cancer. One compound, in particular, demonstrated an excellent IC50 value of 2.8 µM mdpi.com.

Aminopyrimidine derivatives can also target G-protein coupled receptors (GPCRs), acting as either antagonists or agonists.

Adenosine (B11128) Receptors: Diaryl 2- or 4-amidopyrimidine derivatives have been synthesized as potent and highly selective antagonists for the A3 adenosine receptor, with some compounds exhibiting affinity (Ki) values below 10 nM. Similarly, 4-arylthieno[3,2-d]pyrimidine derivatives have been identified as potent antagonists of the A2A adenosine receptor. Conversely, other classes, such as 2-aminopyridine-3,5-dicarbonitrile derivatives, can act as agonists at adenosine receptors.

GPR39: The GPR39 receptor, a zinc-sensing GPCR, has been identified as a target for aminopyrimidine derivatives. A series of cyclohexyl-methyl aminopyrimidine (CMAP) compounds and 2-pyridylpyrimidines were found to act as potent agonists of the GPR39 receptor nih.govmdpi.comyoutube.com. One such agonist demonstrated an EC50 value of less than 1 nM mdpi.comyoutube.com.

DNA Interactions: The pyrimidine (B1678525) ring is a fundamental component of nucleic acids (DNA and RNA). This structural relationship is foundational to the mechanism of certain pyrimidine-based drugs. Some Schiff bases derived from aminopyrimidines have been reported to act via disruption of DNA synthesis researchgate.net. However, direct interaction mechanisms like intercalation or groove binding by aminopyrimidine derivative 1 are not as extensively documented as enzyme inhibition.

Heme Interactions: Heme is a crucial prosthetic group in proteins like hemoglobin and cytochromes. While certain nitrogen-containing heterocyclic compounds can interact with heme, there is no significant evidence in the reviewed literature to suggest that aminopyrimidine derivatives exert their primary mechanism of action through direct interaction with heme nih.gov.

Pathway Interruption and Signaling Cascade Modulation

By engaging with their molecular targets, aminopyrimidine derivatives can interrupt critical signaling pathways that are often dysregulated in disease states.

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Many of the kinases inhibited by aminopyrimidine derivatives, such as receptor tyrosine kinases (RTKs) like VEGFR and EGFR, are upstream activators of this pathway nih.govnih.gov. By blocking these kinases, the derivatives prevent the signal from being transmitted downstream. Furthermore, specific pyrido[2,3-d]pyrimidine derivatives have been shown to directly block the pathway, leading to decreased phosphorylation of both MEK and ERK, thereby inhibiting tumor growth.

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a vital role in cell migration, invasion, and angiogenesis. Dysregulation of this pathway is implicated in the progression and metastasis of many tumors. Aminopyrimidine derivatives have been specifically designed to target the c-Met receptor tyrosine kinase nih.gov. By inhibiting c-Met, these compounds block HGF-induced signaling, preventing the activation of downstream effectors and thereby inhibiting the invasive growth programs promoted by this pathway nih.gov.

Hedgehog Pathway Inhibition

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis. yangresearchlab.org Unlike direct antagonists of the Smoothened (SMO) receptor, this derivative employs an indirect mechanism of action.

Research has demonstrated that this compound selectively targets and inhibits phosphatidylinositol 4-kinase IIIβ (PI4KB). yangresearchlab.orgresearchgate.netresearchgate.net This inhibition leads to a reduction in the cellular levels of phosphatidylinositol 4-phosphate (PI4P). The decrease in PI4P levels is particularly noted at the Golgi apparatus. yangresearchlab.org

The reduction of PI4P has a significant downstream effect on the Hh pathway. Specifically, it impairs the translocation of the SMO protein to the primary cilium. yangresearchlab.orgresearchgate.netresearchgate.net The localization of SMO to the cilium is a critical activation step in the Hedgehog signaling cascade. By preventing this translocation, this compound effectively suppresses GLI-mediated transcription and the expression of Hh target genes. yangresearchlab.orgresearchgate.net This novel mechanism of inhibiting the Hh pathway by targeting PI4KB presents an alternative therapeutic strategy to direct SMO antagonism. yangresearchlab.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of aminopyrimidine derivatives as Hedgehog pathway inhibitors is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different functional groups and structural modifications influence their inhibitory activity. These studies are crucial for the rational design of more potent and selective inhibitors.

For a series of tetrahydropyrido[4,3-d]pyrimidine derivatives, specific structural features were found to be critical for their antagonist activity against the Smoothened (SMO) receptor. The following table summarizes the SAR findings for this class of compounds.

| Compound | Modification | IC50 (nM) | Key SAR Observation |

|---|---|---|---|

| Vismodegib (Reference) | - | ~3 | Standard SMO antagonist for comparison. |

| Compound 12 | Core tetrahydropyrido[4,3-d]pyrimidine scaffold | >1000 | The basic scaffold requires further substitution for potency. |

| Compound 13 | Addition of a 2-chloro-4-(methylsulfonyl)phenyl group | 5.4 | The biaryl moiety significantly improves potency. |

| Compound 24 | Optimization of the linker and terminal amine | 1.1 | Identified as a highly potent derivative, three times more potent than vismodegib. |

| Compound 34 | Sulfonylation of the piperidine nitrogen | >1000 | Substitution at this position is detrimental to activity. |

| Compound 4r | Replacement of a pyridine ring with a phenyl group | Potent | Phenyl group in this position enhances inhibitory potency. nih.gov |

| Compound 4s | Similar modification to 4r | Potent | Confirms the benefit of a phenyl substitution. nih.gov |

Note: The IC50 values are indicative and sourced from studies on tetrahydropyrido[4,3-d]pyrimidine derivatives. "Potent" indicates significant activity was observed, though a specific IC50 value was not provided in the cited snippet.

Analysis of a series of pyridyl pyrimidine derivatives has also provided valuable SAR insights. The compound N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, also known as B31, emerged as a particularly potent inhibitor. Molecular modeling suggests that B31 interacts with the Smoothened protein through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

General SAR trends for aminopyrimidine-based Hedgehog inhibitors indicate that:

The nature of the substituent on the pyrimidine ring is critical for activity.

The linker between the pyrimidine core and other aromatic systems influences potency and pharmacokinetic properties.

These detailed SAR studies are instrumental in the ongoing development of novel and more effective Hedgehog pathway inhibitors based on the aminopyrimidine scaffold.

Computational and in Silico Approaches in Aminopyrimidine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, docking simulations have been instrumental in visualizing its interaction with the ATP-binding site of the EGFR tyrosine kinase domain.

Docking studies reveal that N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine forms a series of crucial interactions within the EGFR active site. The quinazoline core of the molecule is a key feature, with the N1 atom forming a hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. The aniline portion of the molecule extends into a hydrophobic pocket, with the ethynyl group making favorable contacts. nih.gov The 6,7-bis(2-methoxyethoxy) side chains project towards the solvent-exposed region of the binding site, which enhances the solubility and pharmacokinetic properties of the compound.

A study exploring derivatives of this compound highlighted the importance of these interactions. For instance, the interaction with Met793 is consistently observed across numerous active quinazoline-based EGFR inhibitors. nih.gov Furthermore, hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844 contribute significantly to the binding affinity. nih.gov

| Amino Acid Residue | Type of Interaction | Ligand Moiety Involved |

|---|---|---|

| Met793 | Hydrogen Bond | Quinazoline N1 |

| Leu718 | Hydrophobic | Aniline Ring |

| Val726 | Hydrophobic | Aniline Ring |

| Ala743 | Hydrophobic | Quinazoline Core |

| Leu844 | Hydrophobic | Aniline Ring |

| Thr790 | Hydrogen Bond (water-mediated) | Quinazoline N3 |

The binding affinity of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine to the EGFR active site is often quantified by a docking score, which is an estimation of the binding free energy. In one molecular docking study, the docking score for this compound (also known as erlotinib) was reported to be -10.1 kcal/mol. nih.gov This strong negative value indicates a high predicted affinity for the EGFR kinase domain.

Comparative docking studies with other derivatives have shown that modifications to the aniline ring or the quinazoline core can significantly impact the binding affinity. For example, derivatives with different substituents at the 6 and 7 positions of the quinazoline ring showed varied docking scores, underscoring the importance of the bis(2-methoxyethoxy) groups for optimal binding. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR (1M17) | -10.1 |

| Derivative 7b | EGFR (1M17) | -9.6 |

| Derivative 7e | EGFR (1M17) | -9.6 |

Through molecular docking, the key features of the EGFR active site that accommodate N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine have been well-characterized. The active site is a deep cleft between the N- and C-lobes of the kinase domain. The hinge region, where the crucial hydrogen bond with Met793 is formed, is a critical anchoring point for inhibitors. nih.gov

The "gatekeeper" residue, Thr790, plays a significant role in determining inhibitor specificity. While N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine does not directly interact with Thr790, its binding is influenced by the size and nature of this residue. The hydrophobic pocket, lined by several hydrophobic amino acids, provides a favorable environment for the aniline-ethynyl moiety of the inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are employed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives targeting EGFR, 2D and 3D-QSAR models have been developed to identify the key structural features that govern their inhibitory potency. nih.govacs.org

A 2D-QSAR study on a series of 31 quinazoline derivatives resulted in a model with strong predictive capabilities (R² = 0.745, Q²_cv = 0.669). nih.gov This model indicated that modifications at the N-3 and C-6 positions of the quinazoline ring, particularly with electronegative substituents, could enhance inhibitory activity by promoting polar and hydrophobic interactions within the EGFR ATP-binding site. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided further insights. These models use 3D representations of the molecules to correlate their steric, electrostatic, and hydrophobic fields with their biological activity. A 3D-QSAR model for a set of 64 quinazoline analogues showed good statistical correlation (CoMFA q² = 0.608, r² = 0.979), highlighting the importance of steric and electrostatic properties for EGFR inhibition. frontiersin.org

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. For N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine complexed with EGFR, MD simulations have confirmed the stability of the binding mode predicted by molecular docking. nih.govnih.govresearchgate.net

These simulations show that the key hydrogen bond with Met793 is maintained throughout the simulation, indicating a stable interaction. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms typically remains low, further suggesting the stability of the complex. nih.gov MD simulations have also been used to compare the stability of different quinazoline derivatives within the EGFR binding site, helping to rationalize their different inhibitory activities. frontiersin.orgnih.gov

Theoretical Calculations

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been used to study the electronic properties of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and related compounds. rjsvd.comrjpbr.comnih.gov These calculations can provide information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT studies have been used to analyze the molecular electrostatic potential (MESP), which can help to identify regions of the molecule that are likely to be involved in electrostatic interactions with the protein target. frontiersin.org The calculated HOMO and LUMO energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. frontiersin.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. In the context of aminopyrimidine research, DFT studies are employed to elucidate geometric properties, vibrational frequencies, and electronic characteristics, which are fundamental to understanding the molecule's reactivity and interactions.

One study employed DFT calculations using the B3LYP method with 6-31G* and 6-311++G** basis sets to investigate the molecular structure of 2-amino-4,6-dimethylpyrimidine. nih.govtandfonline.com The optimized geometrical parameters obtained through these calculations showed strong agreement with experimental data. nih.gov Such studies help in confirming the molecular structure and understanding the distribution of electron density. Key parameters calculated include bond lengths, bond angles, and Mulliken atomic charges. tandfonline.com

Time-dependent DFT (TD-DFT) has been used to study the photoluminescent properties of 2-aminopyrimidine (B69317) derivatives. urfu.ru For instance, calculations on 2-amino-4-methylpyrimidine helped to understand its dual fluorescence behavior. urfu.ru These studies can predict absorption and emission spectra, as well as energy barriers for processes like excited-state double proton transfer (ESDPT). urfu.ru The calculated emission energy for the S1–S0 transition of a monomer was found to be 353 nm, which is in close agreement with the experimental maximum of 350 nm. urfu.ru

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the chemical reactivity and kinetic stability of a molecule. A low HOMO-LUMO energy gap suggests that a molecule is more reactive. tandfonline.comarabjchem.org

Table 1: Selected DFT Calculation Parameters for an Aminopyrimidine Derivative

| Parameter | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Ground State Energy Barrier | TD-DFT | LANL2DZ | 218 kJ/mol urfu.ru |

| Excited State Energy Barrier | TD-DFT | LANL2DZ | 177 kJ/mol urfu.ru |

| S1-S0 Emission Energy | TD-DFT | LANL2DZ | 353 nm urfu.ru |

| HOMO-LUMO Energy Gap | DFT | Not Specified | 1.16 to 2.35 eV arabjchem.org |

Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with rotations around single bonds. libretexts.org For aminopyrimidine derivatives, understanding the preferred conformation is crucial as it dictates how the molecule will interact with its biological target.

The conformation of aminopyrimidine derivatives can be influenced by various factors, including steric and electronic effects. westernsydney.edu.au For N-aryl substituted 2-aminopyrimidines, it has been observed that they can adopt fully planar structures. acs.org The planarity or non-planarity of the molecule can significantly affect its binding affinity to a receptor.

Molecular modeling techniques and X-ray crystal structure analysis are often used in conjunction with dynamic NMR spectroscopy to investigate the conformational behavior of these compounds. westernsydney.edu.au These studies can reveal the presence of intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations. westernsydney.edu.au

In Silico Screening and Drug Design

In silico screening and drug design are pivotal in modern medicinal chemistry for identifying and optimizing novel drug candidates. These computational techniques enable the rapid evaluation of large compound libraries, significantly reducing the time and cost associated with drug discovery. For aminopyrimidine derivatives, these methods have been successfully applied to design potent and selective inhibitors for various biological targets.

Ligand-Based Design

Ligand-based drug design relies on the knowledge of molecules that are known to bind to a specific target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity.

A notable application of this approach was the discovery of a novel series of 4,6-disubstituted 2-aminopyrimidines as inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov By using a ligand-based drug design strategy, researchers were able to identify compounds with significant therapeutic potential. nih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For a series of aminopyrimidine derivatives targeting Mycobacterium tuberculosis Protein Kinase B, a QSAR analysis was performed using various physicochemical and quantum descriptors. researchgate.net The resulting model showed a strong correlation between the predicted and experimental activities, with a correlation coefficient (R²) of 0.973, indicating its good predictive ability. researchgate.net Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for imidazopyrimidine derivatives. ccspublishing.org.cn

Structure-Based Design

When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. This approach involves docking candidate molecules into the active site of the target protein to predict their binding affinity and mode of interaction.